

Spectroscopic Analysis of 5-Nitro-1H-pyrrole-2-carbonitrile: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 5-Nitro-1H-pyrrole-2-carbonitrile

Cat. No.: B1359092

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Nitro-1H-pyrrole-2-carbonitrile is a versatile heterocyclic compound with significant potential in medicinal chemistry and materials science.^{[1][2]} Its structure, featuring both a nitro group and a nitrile group on a pyrrole ring, imparts unique electronic properties and reactivity, making it a valuable intermediate in the synthesis of novel therapeutic agents and functional materials.^[1] An in-depth understanding of its spectroscopic characteristics is paramount for its unambiguous identification, purity assessment, and the structural elucidation of its derivatives. This technical guide provides a comprehensive overview of the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) analysis of **5-Nitro-1H-pyrrole-2-carbonitrile**, including detailed experimental protocols and predicted spectral data based on the analysis of analogous compounds.

Predicted Spectroscopic Data

While a complete set of experimentally-derived spectra for **5-Nitro-1H-pyrrole-2-carbonitrile** is not readily available in published literature, the following tables summarize the predicted spectroscopic data based on established principles of spectroscopy and data from structurally related compounds.^{[3][4][5][6]}

Nuclear Magnetic Resonance (NMR) Spectroscopy

The presence of the electron-withdrawing nitro and cyano groups is expected to significantly deshield the protons and carbons of the pyrrole ring, leading to downfield chemical shifts.

Table 1: Predicted ^1H NMR Data for **5-Nitro-1H-pyrrole-2-carbonitrile**

Chemical Shift (δ , ppm)	Multiplicity	Assignment
~12-14	br s	N-H
~7.5-8.0	d	H4
~7.0-7.5	d	H3

Solvent: DMSO-d₆

Table 2: Predicted ^{13}C NMR Data for **5-Nitro-1H-pyrrole-2-carbonitrile**

Chemical Shift (δ , ppm)	Assignment
~145-150	C5-NO ₂
~130-135	C2-CN
~125-130	C4
~115-120	C3
~110-115	CN

Solvent: DMSO-d₆

Infrared (IR) Spectroscopy

The IR spectrum of **5-Nitro-1H-pyrrole-2-carbonitrile** is expected to be characterized by the vibrational modes of the N-H, C≡N, and NO₂ functional groups, as well as the vibrations of the pyrrole ring.

Table 3: Predicted IR Absorption Bands for **5-Nitro-1H-pyrrole-2-carbonitrile**

Wavenumber (cm ⁻¹)	Intensity	Assignment
~3400-3200	Medium, Broad	N-H stretch
~2230-2210	Strong, Sharp	C≡N stretch
~1550-1500	Strong	Asymmetric NO ₂ stretch
~1350-1300	Strong	Symmetric NO ₂ stretch
~1600-1450	Medium	C=C stretch (pyrrole ring)
~1100-1000	Medium	C-N stretch (pyrrole ring)

Mass Spectrometry (MS)

The mass spectrum of **5-Nitro-1H-pyrrole-2-carbonitrile** will show the molecular ion peak and characteristic fragmentation patterns resulting from the loss of the nitro and cyano groups.

Table 4: Predicted Mass Spectrometry Data for **5-Nitro-1H-pyrrole-2-carbonitrile**

m/z	Relative Intensity	Assignment
137	High	[M] ⁺ (Molecular Ion)
91	Medium	[M - NO ₂] ⁺
111	Medium	[M - CN] ⁺
64	Medium	[M - NO ₂ - HCN] ⁺

Experimental Protocols

The following are detailed methodologies for the spectroscopic analysis of **5-Nitro-1H-pyrrole-2-carbonitrile**.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Instrumentation:

- A high-resolution NMR spectrometer (e.g., Bruker, Jeol, Varian) with a field strength of 300 MHz or higher.

Sample Preparation:

- Accurately weigh 5-10 mg of high-purity **5-Nitro-1H-pyrrole-2-carbonitrile**.
- Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) in a clean, dry NMR tube.
- Ensure the sample is fully dissolved. Gentle vortexing or sonication can be used to aid dissolution.

¹H NMR Acquisition Parameters:

- Pulse Program: Standard single-pulse experiment (e.g., zg30).
- Number of Scans: 16-64 (to achieve adequate signal-to-noise).
- Relaxation Delay (d1): 1-2 seconds.
- Spectral Width: 0-16 ppm.
- Temperature: 298 K.

¹³C NMR Acquisition Parameters:

- Pulse Program: Proton-decoupled single-pulse experiment (e.g., zgpg30).
- Number of Scans: 1024 or higher (due to the low natural abundance of ¹³C).
- Relaxation Delay (d1): 2-5 seconds.
- Spectral Width: 0-200 ppm.
- Temperature: 298 K.

Data Processing:

- Apply Fourier transformation to the acquired free induction decay (FID).
- Phase correct the spectrum.
- Calibrate the chemical shift scale using the residual solvent peak as an internal standard (e.g., DMSO-d₆ at 2.50 ppm for ¹H and 39.52 ppm for ¹³C).
- Integrate the peaks in the ¹H NMR spectrum.

Infrared (IR) Spectroscopy

Instrumentation:

- A Fourier-transform infrared (FTIR) spectrometer equipped with an attenuated total reflectance (ATR) accessory is recommended for solid samples. Alternatively, a KBr pellet can be prepared.

Sample Preparation (ATR):

- Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.
- Place a small amount of the solid **5-Nitro-1H-pyrrole-2-carbonitrile** onto the ATR crystal.
- Apply pressure using the anvil to ensure good contact between the sample and the crystal.

Data Acquisition:

- Collect a background spectrum of the empty, clean ATR crystal.
- Collect the sample spectrum.
- The data is typically collected over a range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹.
- Co-add 16-32 scans to improve the signal-to-noise ratio.

Data Processing:

- The software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.
- Identify and label the characteristic absorption bands.

Mass Spectrometry (MS)

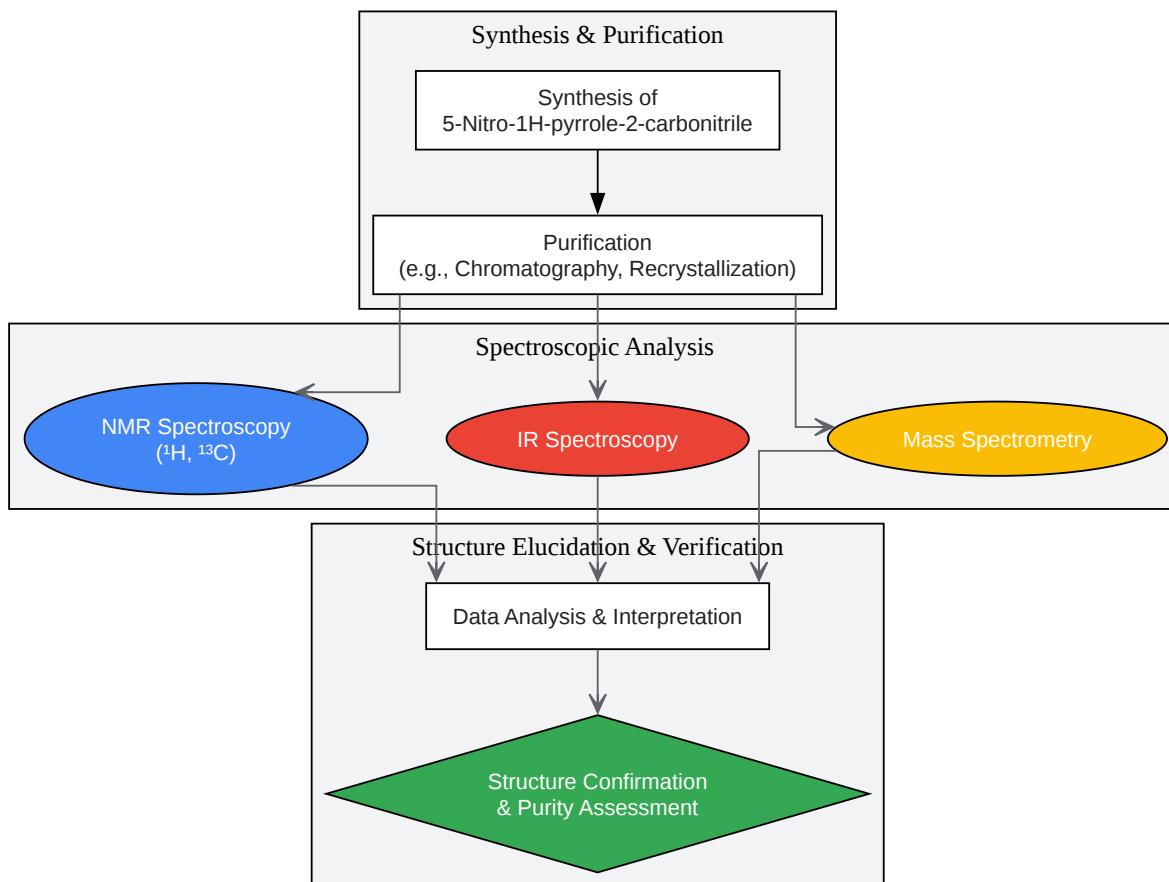
Instrumentation:

- A mass spectrometer with either electron ionization (EI) or electrospray ionization (ESI) capabilities. For a relatively small and potentially volatile molecule, GC-MS with an EI source is suitable. LC-MS with an ESI source can also be used.

Sample Preparation (GC-MS):

- Prepare a dilute solution of the sample (approximately 1 mg/mL) in a volatile organic solvent (e.g., dichloromethane, ethyl acetate).
- Filter the solution through a 0.2 µm syringe filter if necessary.

GC-MS Parameters:


- Injection Volume: 1 µL.
- Injector Temperature: 250 °C.
- Carrier Gas: Helium at a constant flow rate of 1 mL/min.
- Oven Temperature Program:
 - Initial temperature: 50 °C, hold for 2 minutes.
 - Ramp: 10 °C/min to 280 °C.
 - Hold: 5 minutes at 280 °C.
- MS Ion Source: Electron Ionization (EI) at 70 eV.
- Scan Range: m/z 40-500.

Data Analysis:

- Identify the molecular ion peak in the mass spectrum.
- Analyze the fragmentation pattern to identify characteristic fragment ions.
- Compare the obtained spectrum with spectral databases if available.

Visualization of Analytical Workflow

The following diagram illustrates the logical workflow for the spectroscopic analysis of a synthesized compound like **5-Nitro-1H-pyrrole-2-carbonitrile**.

[Click to download full resolution via product page](#)

A logical workflow for the synthesis and spectroscopic characterization of a chemical compound.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. chemimpex.com [chemimpex.com]
- 2. chemimpex.com [chemimpex.com]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]
- 6. chem.libretexts.org [chem.libretexts.org]
- To cite this document: BenchChem. [Spectroscopic Analysis of 5-Nitro-1H-pyrrole-2-carbonitrile: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1359092#spectroscopic-analysis-of-5-nitro-1h-pyrrole-2-carbonitrile-nmr-ir-ms>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com